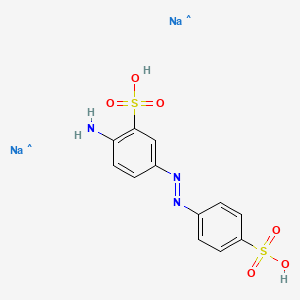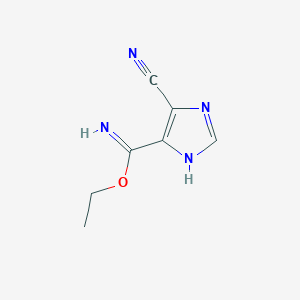
(1R,2S)-2-hydroxycyclopentane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-2-hydroxycyclopentane-1-carbonitrile is a chiral organic compound with a hydroxyl group and a nitrile group attached to a cyclopentane ring The compound’s stereochemistry is specified by the (1R,2S) configuration, indicating the spatial arrangement of its atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-hydroxycyclopentane-1-carbonitrile typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclopentane derivative.
Hydroxylation: Introduction of the hydroxyl group can be achieved through various methods, such as hydroboration-oxidation or epoxidation followed by ring-opening.
Nitrile Introduction: The nitrile group can be introduced via nucleophilic substitution reactions using cyanide sources like sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2S)-2-hydroxycyclopentane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: Both the hydroxyl and nitrile groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentylamine derivatives.
Substitution: Formation of various substituted cyclopentane derivatives.
Applications De Recherche Scientifique
(1R,2S)-2-hydroxycyclopentane-1-carbonitrile has several scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of fine chemicals and intermediates.
Mécanisme D'action
The mechanism of action of (1R,2S)-2-hydroxycyclopentane-1-carbonitrile depends on its specific application. In general, the compound’s functional groups (hydroxyl and nitrile) interact with molecular targets through various pathways, such as hydrogen bonding, nucleophilic attack, and coordination with metal ions. These interactions can influence biological activity, reactivity, and selectivity in chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,2R)-2-hydroxycyclopentane-1-carbonitrile: The enantiomer of the compound with opposite stereochemistry.
2-hydroxycyclopentane-1-carbonitrile: A racemic mixture of both enantiomers.
Cyclopentane-1-carbonitrile: Lacks the hydroxyl group.
Uniqueness
(1R,2S)-2-hydroxycyclopentane-1-carbonitrile is unique due to its specific stereochemistry, which can impart distinct reactivity and selectivity in chemical reactions. Its chiral nature makes it valuable in asymmetric synthesis and the development of enantioselective catalysts.
Propriétés
Formule moléculaire |
C6H9NO |
|---|---|
Poids moléculaire |
111.14 g/mol |
Nom IUPAC |
(1R,2S)-2-hydroxycyclopentane-1-carbonitrile |
InChI |
InChI=1S/C6H9NO/c7-4-5-2-1-3-6(5)8/h5-6,8H,1-3H2/t5-,6+/m1/s1 |
Clé InChI |
LXEPXMXJJFJNOU-RITPCOANSA-N |
SMILES isomérique |
C1C[C@@H]([C@H](C1)O)C#N |
SMILES canonique |
C1CC(C(C1)O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


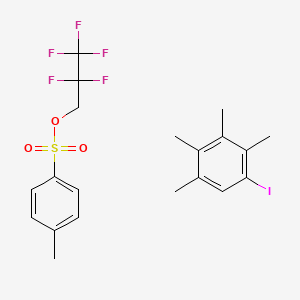


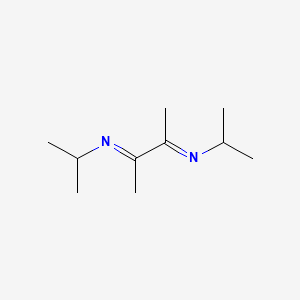
![methyl 4-[3-[10-[3,5-bis(4-methoxycarbonylphenyl)phenyl]anthracen-9-yl]-5-(4-methoxycarbonylphenyl)phenyl]benzoate](/img/structure/B12819149.png)

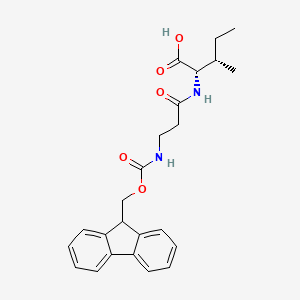


![6-Bromothiazolo[4,5-b]pyridine-2-carbonitrile](/img/structure/B12819179.png)
![Nalpha-Boc-Nomega-(2,2,4,6,7-pentamethyl-2,3-dihydrobenzo[b]furan-5-ylsulfonyl)-D-arginine](/img/structure/B12819186.png)
![7-Chloronaphtho[1,2-b]benzofuran](/img/structure/B12819196.png)
